![molecular formula C8H10O4 B13636727 5-(Methoxycarbonyl)bicyclo[2.1.0]pentane-5-carboxylic acid](/img/structure/B13636727.png)
5-(Methoxycarbonyl)bicyclo[2.1.0]pentane-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Methoxycarbonyl)bicyclo[2.1.0]pentane-5-carboxylic acid is a unique organic compound characterized by its bicyclic structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Methoxycarbonyl)bicyclo[2.1.0]pentane-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a suitable diene with a dienophile in the presence of a catalyst to form the bicyclic structure. The methoxycarbonyl group is then introduced through esterification reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions followed by purification processes such as crystallization or chromatography to obtain the desired purity. The reaction conditions are optimized to ensure high yield and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 5-(Methoxycarbonyl)bicyclo[2.1.0]pentane-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the methoxycarbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxycarbonyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Aplicaciones Científicas De Investigación
5-(Methoxycarbonyl)bicyclo[2.1.0]pentane-5-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and catalysis studies.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic properties and potential use in pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials and polymers
Mecanismo De Acción
The mechanism of action of 5-(Methoxycarbonyl)bicyclo[2.1.0]pentane-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparación Con Compuestos Similares
Bicyclo[2.1.0]pentane: Shares the bicyclic structure but lacks the methoxycarbonyl group.
Cyclopentane: A simpler cyclic compound without the bicyclic structure.
Methoxycarbonyl derivatives: Compounds with similar functional groups but different core structures.
Propiedades
Fórmula molecular |
C8H10O4 |
|---|---|
Peso molecular |
170.16 g/mol |
Nombre IUPAC |
5-methoxycarbonylbicyclo[2.1.0]pentane-5-carboxylic acid |
InChI |
InChI=1S/C8H10O4/c1-12-7(11)8(6(9)10)4-2-3-5(4)8/h4-5H,2-3H2,1H3,(H,9,10) |
Clave InChI |
AEMACJAOYCMZCN-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1(C2C1CC2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


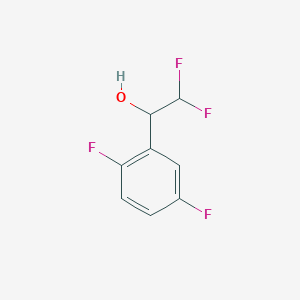
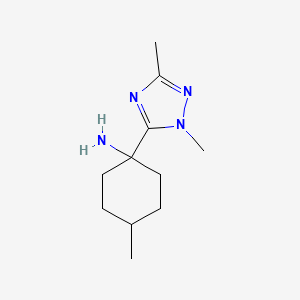
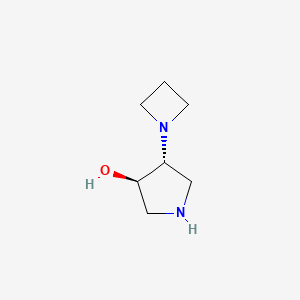
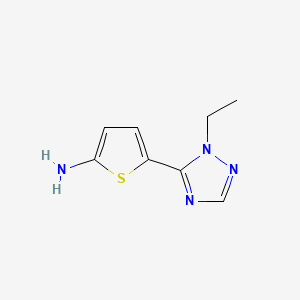

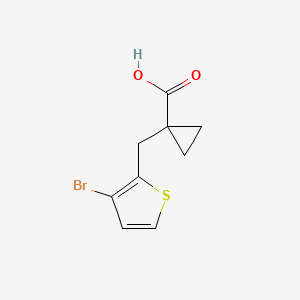
![Dimethyl({[4-(trifluoromethyl)phenyl]imino})-lambda6-sulfanone](/img/structure/B13636687.png)
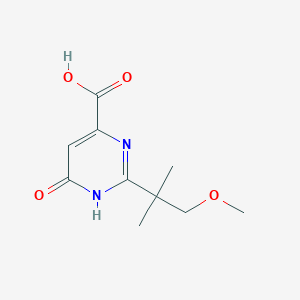
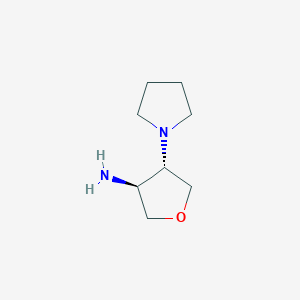
![3-(Prop-2-yn-1-yl)-3,9-diazaspiro[5.5]undecanedihydrochloride](/img/structure/B13636694.png)
![4-Chloro-2-cyclobutyl-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B13636703.png)
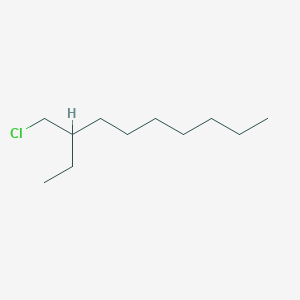

![3-{[(Benzyloxy)carbonyl]amino}-4,4,4-trifluorobutanoicacid](/img/structure/B13636709.png)
